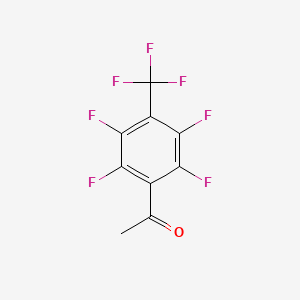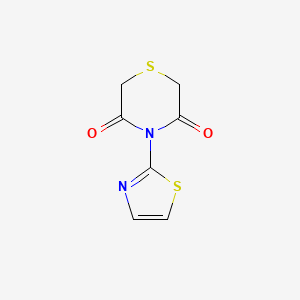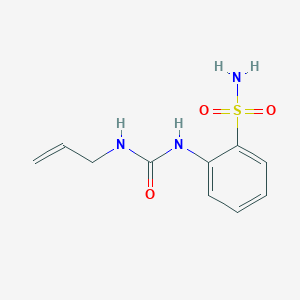
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, also known as TFTA, is a synthetic organic compound belonging to the class of fluoroacetophenones. It is a colorless, odorless solid that is soluble in organic solvents and has a melting point of 87°C. TFTA is an important synthetic intermediate used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used in a variety of scientific research applications. It has been used as a model compound to study the properties of fluoroacetophenones, and as a synthetic intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has been used as a catalyst in the synthesis of complex molecules, including natural products, and as a ligand in coordination chemistry.
Mecanismo De Acción
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is an acylating agent that is used in a variety of chemical reactions. In a typical reaction, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone reacts with a nucleophile, such as an alcohol, to form an acylated product. This reaction is catalyzed by a base, such as sodium hydroxide, which helps to protonate the nucleophile and facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone have not been extensively studied. However, it is known that 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can act as an acylating agent, and thus it is possible that it could interfere with normal biochemical and physiological processes. Additionally, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic organic compound, and thus it has the potential to be toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone has several advantages as a synthetic intermediate for lab experiments. It is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the lab. However, 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone is a synthetic compound, and thus it has the potential to be toxic if handled improperly.
Direcciones Futuras
There are numerous potential future directions for research involving 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone. For example, further research could be conducted to explore the biochemical and physiological effects of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as its potential toxicity. Additionally, more research could be done to explore the use of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone as a catalyst in the synthesis of complex molecules, and as a ligand in coordination chemistry. Finally, research could be conducted to explore new synthetic methods for the preparation of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone, as well as new applications for this compound.
Métodos De Síntesis
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone can be synthesized from 4-trifluoromethylphenol and trifluoroacetic anhydride via a condensation reaction. In this reaction, the trifluoroacetic anhydride acts as an acylating agent, while the 4-trifluoromethylphenol acts as a nucleophile. The reaction proceeds via a nucleophilic attack of the phenol on the anhydride, followed by a dehydration step to form the desired product.
Propiedades
IUPAC Name |
1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F7O/c1-2(17)3-5(10)7(12)4(9(14,15)16)8(13)6(3)11/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNFQCVLPIXXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)acetophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-[4-(Trifluoromethylthio)benzyl]phthalimide](/img/structure/B6292369.png)